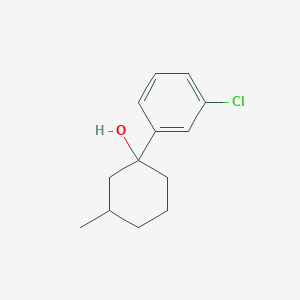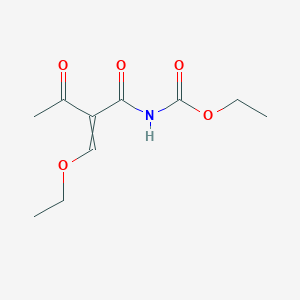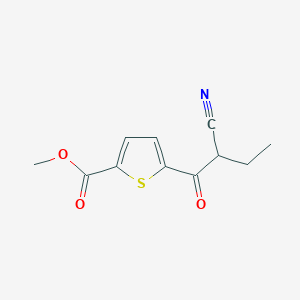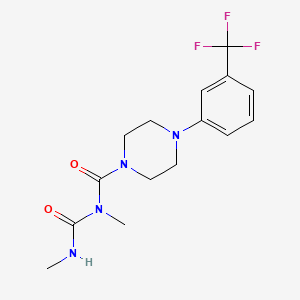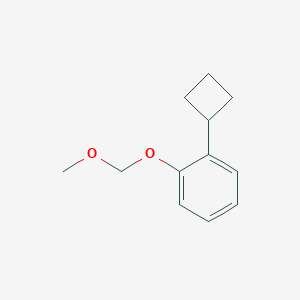![molecular formula C14H13N5O B8644390 N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide CAS No. 88114-41-4](/img/structure/B8644390.png)
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its effects on cell cycle progression and apoptosis induction.
Pharmaceutical Development: Explored as a lead compound for the development of new anticancer agents.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide involves the inhibition of specific enzymes and receptors. It binds to the active site of cyclin-dependent kinases, preventing their interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The compound also affects signaling pathways such as the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Triazolothiadiazine: Known for its antimicrobial and anticancer activities.
Triazolopyrimidine Indole Derivatives: Used as anticancer agents via the suppression of the ERK signaling pathway.
Uniqueness
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide is unique due to its specific structural features that allow for selective inhibition of cyclin-dependent kinases. Its ability to induce apoptosis and affect multiple signaling pathways makes it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
88114-41-4 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9-12(11-6-4-3-5-7-11)18-14(17-10(2)20)19-13(9)15-8-16-19/h3-8H,1-2H3,(H,17,18,20) |
InChI Key |
AVLOEGSIJCOHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NC=N2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)
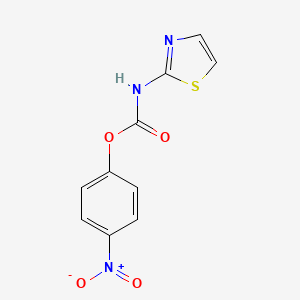
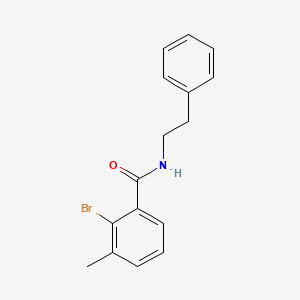
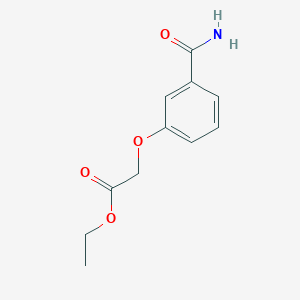
![3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8644335.png)
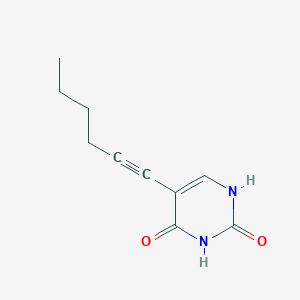
![Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8644348.png)
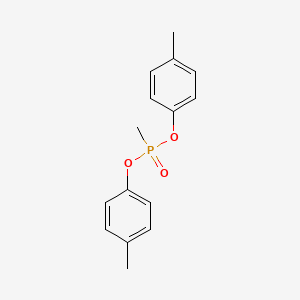
![8-Nitro-2-phenyl-1,2-dihydro-pyrazolo[4,3-c]q uinolin-3-one](/img/structure/B8644362.png)
